molecular formula C8H17Cl2N5 B2418299 (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride CAS No. 2230807-46-0

(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride

Cat. No.: B2418299
CAS No.: 2230807-46-0
M. Wt: 254.16
InChI Key: RJIAIYQAEBUGPT-UHFFFAOYSA-N
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Description

(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride (CAS 2230807-46-0) is a chemical compound supplied as a dihydrochloride salt to enhance its stability and solubility in research applications . With a molecular formula of C8H17Cl2N5 and a molecular weight of 254.16 g/mol, this compound features a piperidine ring linked to a 1,2,4-triazole heterocycle, a structural motif of significant interest in medicinal chemistry . The primary amine functional group on the piperidine ring makes it a versatile building block (synthon) for the synthesis of more complex molecules, particularly through amide bond formation or condensation reactions . Researchers can utilize this compound in the exploration of novel chemical entities, leveraging its potential as a core scaffold. The 1,2,4-triazole pharmacophore is known to be present in compounds with a range of biological activities, and similar triazole-containing structures have been investigated as inhibitors of viral proteases, such as those from Zika, dengue, and West Nile viruses, highlighting the relevance of this chemotype in antiviral research . Furthermore, recent synthetic methodologies have demonstrated the use of analogous 1,2,4-triazole-methylamine derivatives for the labeling and structural modification of peptides, indicating its utility in chemical biology and drug discovery as a means to introduce fluorinated probes or alter pharmacokinetic properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-(1H-1,2,4-triazol-5-yl)piperidin-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5.2ClH/c9-5-7-1-3-13(4-2-7)8-10-6-11-12-8;;/h6-7H,1-5,9H2,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIAIYQAEBUGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [3+2] cycloaddition reaction between an azide and an alkyne to form the triazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Triazole Ring Formation via Click Chemistry

The 1,2,4-triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example:

  • Reaction : Azide derivatives react with terminal alkynes under Cu(I) catalysis to form 1,2,4-triazole rings .

  • Conditions : CuSO₄·5H₂O/sodium ascorbate in t-BuOH/H₂O at 25–60°C .

  • Yield : >90% in optimized protocols .

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation or arylation to introduce substituents:

  • Example : Reaction with 4-nitrobenzyl bromide in DMF/K₂CO₃ yields N-alkylated derivatives .

  • Efficiency : ~85% conversion under microwave-assisted conditions (100°C, 30 min) .

Nucleophilic Substitution

The secondary amine group participates in SN2 reactions:

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides.

  • Products : N-alkylated or acylated derivatives, enhancing lipophilicity for pharmacological applications .

Oxidation and Reduction

  • Oxidation : The triazole ring resists oxidation, but the piperidine nitrogen can be oxidized to N-oxide using mCPBA .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups introduced via substitution to amines .

Click Chemistry Derivatives

The triazole ring serves as a bioisostere for amide bonds, enabling targeted modifications:

Derivative TypeReaction PartnerConditionsApplication
Antimicrobial Agents 4-PhenylacetyleneCu(I), 60°C, 12h Inhibits Staphylococcus aureus
Anticancer Agents Propargyl bromideMicrowave, 130°C, 4h Induces apoptosis in HeLa cells

Mechanistic Insights

  • Hydrogen Bonding : The triazole nitrogen atoms form hydrogen bonds with biological targets (e.g., enzymes), enhancing binding affinity .

  • Steric Effects : Substituents on the piperidine ring modulate steric bulk, affecting metabolic stability (e.g., human hepatocyte CL<sub>int</sub> <6.9 mL/min/kg) .

Stability and Degradation

  • Hydrolytic Stability : Stable in pH 1–7.4 buffers (24h, 37°C), but degrades under strongly alkaline conditions (pH >12) .

  • Thermal Stability : Decomposes above 200°C, confirmed by TGA .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its unique substitution pattern:

Feature(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine
Triazole Position 3-position5-position
Amine Reactivity Higher (due to piperidine’s electron-donating effect)Moderate
Metabolic Stability Enhanced (CL<sub>int</sub> <6.9 mL/min/kg) Lower (CL<sub>int</sub> ~32 mL/min/kg)

Scientific Research Applications

(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    (1-(1H-1,2,3-Triazol-4-yl)piperidin-4-yl)methanamine: Similar structure but with a different triazole isomer.

    (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)ethanamine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of the triazole and piperidine rings in (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride provides it with distinct chemical and biological properties. This compound’s ability to form multiple non-covalent interactions makes it a versatile scaffold for drug development and other applications .

Biological Activity

The compound (1-(1H-1,2,4-triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride , also known by its CAS number 137966092, is a synthetic derivative featuring a triazole ring linked to a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H15Cl2N
  • Molecular Weight : 192.11 g/mol
  • CAS Number : 137966092

The biological activity of this compound can be attributed to its interaction with specific biological targets. The triazole ring is known for its role in various pharmacological applications, including antifungal and anticancer activities. The compound's ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, modifications of the triazole structure have been shown to enhance efficacy against HIV by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compound's structural analogs have demonstrated significant antiviral activity with low cytotoxicity in vitro, suggesting a promising therapeutic profile against viral infections .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer properties. The presence of the piperidine ring may contribute to the modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis and inhibition of tumor growth .

Antimicrobial Activity

The antimicrobial activity of triazole-containing compounds has been well-documented. The compound's ability to disrupt cellular membranes and inhibit nucleic acid synthesis makes it a candidate for further exploration as an antimicrobial agent. Preliminary assays suggest that it may possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • HIV Inhibition : A study evaluating the efficacy of triazole derivatives against HIV found that certain analogs exhibited EC50 values in the nanomolar range while maintaining low cytotoxicity (CC50 > 100 µM) . This suggests a favorable therapeutic index for potential use in HIV treatment.
  • Cytotoxicity in Cancer Cell Lines : Research on structurally similar compounds revealed significant cytotoxic effects against breast cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Antimicrobial Screening : A series of tests conducted on various triazole derivatives indicated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting effectiveness at low concentrations .

Data Tables

Biological ActivityEC50/IC50 ValuesReference
HIV Inhibition0.24 nM
Breast Cancer1.61 µg/mL
Antimicrobial (E. coli)10 µg/mL

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : Immediate rinsing with water for eye/skin exposure; seek medical attention if irritation persists .

What computational tools support crystallographic refinement for structural validation?

Q. Advanced Research Focus

  • SHELX suite : SHELXL for small-molecule refinement and SHELXD for phase resolution in X-ray crystallography. Validate hydrogen bonding between the triazole N-H and chloride ions .
  • Density Functional Theory (DFT) : Compare calculated and experimental bond lengths/angles to confirm stereoelectronic effects .

How does the compound’s reactivity compare to analogous piperidine-triazole derivatives?

Q. Advanced Research Focus

  • Nucleophilicity : The aminomethyl group enhances reactivity in alkylation reactions vs. non-aminated analogs (e.g., 4-(1H-1,2,4-triazol-1-yl)aniline) .
  • Salt stability : Dihydrochloride forms exhibit higher solubility in aqueous media but lower thermal stability than free bases .
  • Metal coordination : The triazole nitrogen can act as a ligand for transition metals (e.g., Cu2+^{2+}), useful in catalytic studies .

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